3-ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC14990625
Molecular Formula: C21H20O4
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H20O4 |
---|---|
Molecular Weight | 336.4 g/mol |
IUPAC Name | 3-ethyl-4-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
Standard InChI | InChI=1S/C21H20O4/c1-4-17-13(2)18-11-10-16(12-19(18)25-21(17)23)24-14(3)20(22)15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3 |
Standard InChI Key | NLOYUWUAIVLYRX-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)C3=CC=CC=C3)OC1=O)C |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
3-Ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one features a chromenone backbone (a bicyclic structure comprising a benzene ring fused to a pyrone moiety) with three key substituents:
-
An ethyl group at the 3-position,
-
A methyl group at the 4-position,
-
A 1-methyl-2-oxo-2-phenylethoxy group at the 7-position.
The phenylethoxy substituent introduces a ketone functionality and a phenyl ring, which may enhance lipophilicity and influence binding interactions with biological targets . Compared to the closely related compound 3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one (PubChem CID 2939741) , the absence of a methyl group at the 8-position in the target compound could alter its electronic and steric properties, potentially impacting reactivity and bioactivity.
Table 1: Structural Comparison with Analogous Chromenones
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one likely follows a multi-step protocol involving:
-
Core Chromenone Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to construct the chromen-2-one scaffold .
-
Substituent Introduction:
-
Ethyl and Methyl Groups: Introduced via alkylation or Friedel-Crafts acylation at the 3- and 4-positions.
-
Phenylethoxy Group: Attached through nucleophilic substitution using 1-methyl-2-oxo-2-phenylethyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide).
-
Table 2: Representative Reaction Conditions for Key Steps
Purification and Characterization
Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Structural confirmation is achieved via:
-
Spectroscopic Methods:
-
<sup>1</sup>H NMR: Peaks corresponding to ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 2.3–2.5 ppm, singlet), and phenyl protons (δ 7.3–7.6 ppm, multiplet) .
-
IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm<sup>-1</sup>) and ether linkages (C–O at ~1200 cm<sup>-1</sup>) .
-
Molecular Properties and Computational Analysis
Physicochemical Properties
Key properties inferred from analogs :
-
LogP (Octanol-Water Partition Coefficient): Estimated at 3.1–3.5, indicating moderate lipophilicity suitable for membrane penetration.
-
Hydrogen Bond Donors/Acceptors: 0 donors and 4 acceptors, aligning with Lipinski’s "Rule of Five" for drug-likeness.
-
Topological Polar Surface Area (TPSA): ~55 Ų, suggesting moderate bioavailability.
In Silico Predictions
Computational models predict:
-
Metabolic Stability: Susceptibility to hepatic CYP3A4-mediated oxidation due to the ethyl and methyl substituents .
-
Blood-Brain Barrier Permeability: Low probability (PPB < 30%) due to the polar phenylethoxy group .
Table 3: Predicted ADMET Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume